Cas no 2167081-82-3 (4-benzyl-1,3-oxazinane-2-carboxylic acid)

4-Benzyl-1,3-oxazinane-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a benzyl-substituted oxazinane core. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, serving as a valuable intermediate in the synthesis of pharmacologically active molecules. The oxazinane scaffold provides a rigid framework that can influence conformational properties, while the carboxylic acid moiety offers functionalization potential for further derivatization. Its benzyl group enhances lipophilicity, which may improve membrane permeability in drug design applications. The compound is typically utilized in research settings for the development of novel bioactive agents, particularly in the exploration of central nervous system (CNS) targets or enzyme inhibitors.
4-benzyl-1,3-oxazinane-2-carboxylic acid structure
2167081-82-3 structure
商品名:4-benzyl-1,3-oxazinane-2-carboxylic acid
CAS番号:2167081-82-3
MF:C12H15NO3
メガワット:221.252403497696
CID:6526331
PubChem ID:165519082

4-benzyl-1,3-oxazinane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-benzyl-1,3-oxazinane-2-carboxylic acid
    • EN300-1279146
    • 2167081-82-3
    • インチ: 1S/C12H15NO3/c14-12(15)11-13-10(6-7-16-11)8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
    • InChIKey: DCPGJOYLOFPMPT-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(=O)O)NC(CC2C=CC=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 221.10519334g/mol
  • どういたいしつりょう: 221.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 58.6Ų

4-benzyl-1,3-oxazinane-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1279146-50mg
4-benzyl-1,3-oxazinane-2-carboxylic acid
2167081-82-3
50mg
$1500.0 2023-10-01
Enamine
EN300-1279146-1000mg
4-benzyl-1,3-oxazinane-2-carboxylic acid
2167081-82-3
1000mg
$1785.0 2023-10-01
Enamine
EN300-1279146-100mg
4-benzyl-1,3-oxazinane-2-carboxylic acid
2167081-82-3
100mg
$1572.0 2023-10-01
Enamine
EN300-1279146-2500mg
4-benzyl-1,3-oxazinane-2-carboxylic acid
2167081-82-3
2500mg
$3501.0 2023-10-01
Enamine
EN300-1279146-1.0g
4-benzyl-1,3-oxazinane-2-carboxylic acid
2167081-82-3
1g
$0.0 2023-06-08
Enamine
EN300-1279146-10000mg
4-benzyl-1,3-oxazinane-2-carboxylic acid
2167081-82-3
10000mg
$7681.0 2023-10-01
Enamine
EN300-1279146-500mg
4-benzyl-1,3-oxazinane-2-carboxylic acid
2167081-82-3
500mg
$1714.0 2023-10-01
Enamine
EN300-1279146-250mg
4-benzyl-1,3-oxazinane-2-carboxylic acid
2167081-82-3
250mg
$1642.0 2023-10-01
Enamine
EN300-1279146-5000mg
4-benzyl-1,3-oxazinane-2-carboxylic acid
2167081-82-3
5000mg
$5179.0 2023-10-01

4-benzyl-1,3-oxazinane-2-carboxylic acid 関連文献

4-benzyl-1,3-oxazinane-2-carboxylic acidに関する追加情報

Comprehensive Overview of 4-Benzyl-1,3-oxazinane-2-carboxylic acid (CAS No. 2167081-82-3): Properties, Applications, and Research Insights

In the realm of organic chemistry and pharmaceutical research, 4-Benzyl-1,3-oxazinane-2-carboxylic acid (CAS No. 2167081-82-3) has emerged as a compound of significant interest due to its unique structural features and potential applications. This heterocyclic derivative, characterized by a six-membered oxazinane ring fused with a carboxylic acid moiety and a benzyl substituent, offers a versatile scaffold for drug discovery and material science. Researchers and industry professionals are increasingly exploring its synthetic pathways, physicochemical properties, and biological activities, aligning with the growing demand for novel bioactive molecules in medicinal chemistry and biotechnology.

The compound’s systematic name, 4-Benzyl-1,3-oxazinane-2-carboxylic acid, reflects its precise molecular architecture, which combines aromatic and aliphatic components with a polar functional group. Such hybrid structures are pivotal in addressing modern challenges like drug resistance and targeted therapy, topics frequently searched in academic and industrial databases. Its CAS registry number (2167081-82-3) ensures unambiguous identification across global chemical inventories, facilitating collaborative research and regulatory compliance. Recent publications highlight its role as a precursor in synthesizing peptide mimetics and enzyme inhibitors, underscoring its relevance in proteomics and structure-activity relationship (SAR) studies.

From a synthetic perspective, the 1,3-oxazinane core of this compound is notable for its conformational flexibility and hydrogen-bonding capacity, properties critical for molecular recognition in biomolecular interactions. The benzyl group enhances lipophilicity, potentially improving membrane permeability—a key consideration in central nervous system (CNS) drug design. Meanwhile, the carboxylic acid functionality allows for further derivatization via amidation or esterification, enabling the creation of libraries for high-throughput screening (HTS). These attributes resonate with current trends in fragment-based drug discovery (FBDD) and computational chemistry, where users often search for "optimizing lead compounds" or "scaffold hopping strategies."

In material science, 4-Benzyl-1,3-oxazinane-2-carboxylic acid has been investigated for its potential in designing supramolecular assemblies and polymeric networks. Its ability to form hydrogen bonds and coordinate with metal ions aligns with innovations in smart materials and catalysis, areas gaining traction in sustainable chemistry forums. Environmental scientists also explore such compounds for green synthesis methodologies, addressing queries like "eco-friendly heterocyclic synthesis" or "reducing synthetic waste."

Quality control and analytical characterization of CAS No. 2167081-82-3 rely on advanced techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure batch-to-batch consistency, a priority for pharmaceutical manufacturers adhering to Good Manufacturing Practices (GMP). The compound’s stability under various pH conditions and thermal profiles is another focal point, particularly for formulators seeking answers to "excipient compatibility" or "API degradation pathways."

Looking ahead, the integration of 4-Benzyl-1,3-oxazinane-2-carboxylic acid into AI-driven drug discovery platforms exemplifies its future potential. Machine learning models trained on its structural analogs can predict novel applications, tapping into searches like "AI in chemical space exploration." As interdisciplinary research expands, this compound may unlock breakthroughs in precision medicine and bioengineering, solidifying its position as a cornerstone in modern chemical innovation.

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